1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester

Vue d'ensemble

Description

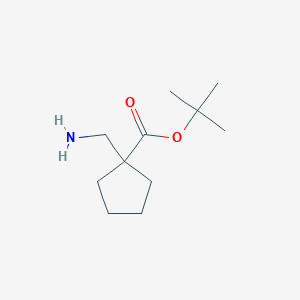

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a cyclopentanecarboxylic acid, which is further esterified with a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

The synthesis of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester typically involves the esterification of 1-Aminomethyl-cyclopentanecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule . The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways .

Comparaison Avec Des Composés Similaires

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester can be compared with similar compounds such as:

1-(Boc-amino)-1-aminomethyl cyclopentane: This compound has a similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of the tert-butyl ester.

1-Aminomethyl-cyclopentanecarboxylic acid hydrochloride: This derivative contains a hydrochloride salt instead of the ester group, affecting its solubility and reactivity.

1-Amino-1-methylcyclopentane hydrochloride: This compound features a methyl group instead of the carboxylic acid, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in chemical reactions and applications.

Activité Biologique

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester (AMCPB) is a chemical compound with the molecular formula CHNO and a molecular weight of 199.29 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

AMCPB is synthesized through the esterification of 1-aminomethyl-cyclopentanecarboxylic acid with tert-butyl alcohol, typically using a catalyst such as bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. The compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which enhance its utility in organic synthesis and biological applications.

The biological activity of AMCPB primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on target proteins, influencing their activity.

Key Mechanisms:

- Enzyme Inhibition : AMCPB has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor by mimicking substrate structures.

- Protein-Ligand Interactions : The structural properties of AMCPB allow it to engage in significant interactions with proteins, which is critical for understanding enzyme mechanisms and developing new therapeutic agents .

Antiviral Properties

Research has indicated that AMCPB may exhibit antiviral activity. A study focused on amino acid inhibitors of influenza virus neuraminidase demonstrated that compounds similar to AMCPB could effectively inhibit viral replication by binding to the enzyme's active site . This finding highlights the potential of AMCPB as a lead compound for antiviral drug development.

Antimicrobial Activity

In addition to antiviral effects, AMCPB has been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Case Study 1: Influenza Virus Inhibition

- Objective : To evaluate the inhibitory effects of AMCPB on influenza virus neuraminidase.

- Methodology : High-performance liquid chromatography (HPLC) assays were conducted to quantify inhibition levels.

- Results : The study found that AMCPB significantly reduced viral cytopathogenic effects at specific concentrations, suggesting its potential as an antiviral agent .

Case Study 2: Antimicrobial Testing

- Objective : To assess the antimicrobial efficacy of AMCPB against various bacterial strains.

- Methodology : Disk diffusion methods were employed to measure inhibition zones.

- Results : AMCPB demonstrated notable antibacterial activity against several strains, indicating its potential use in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AMCPB, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Boc-amino)-1-aminomethyl cyclopentane | Contains a Boc protecting group | Moderate enzyme inhibition |

| 1-Aminomethyl-cyclopentanecarboxylic acid HCl | Hydrochloride salt form | Variable solubility |

| 1-Amino-1-methylcyclopentane hydrochloride | Methyl group instead of carboxylic acid | Different reactivity |

Future Directions

The biological activity of AMCPB presents numerous avenues for future research:

- Mechanistic Studies : Further investigations into the detailed mechanisms by which AMCPB interacts with biological targets are essential.

- Therapeutic Applications : Exploring the compound’s potential in various therapeutic areas, such as antiviral and antimicrobial treatments.

- Structural Modifications : Chemical modifications of AMCPB could enhance its efficacy and selectivity towards specific biological targets.

Propriétés

IUPAC Name |

tert-butyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWYGCVPORHJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.